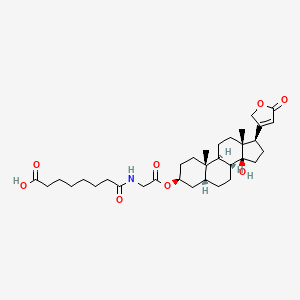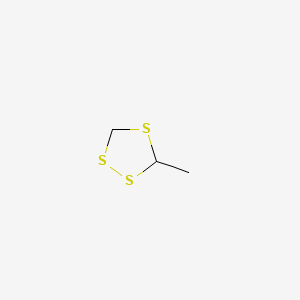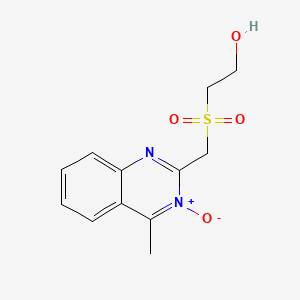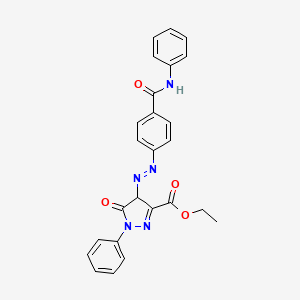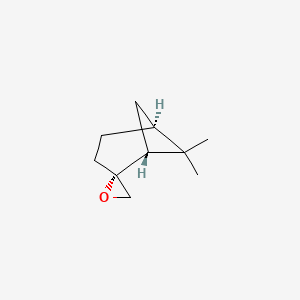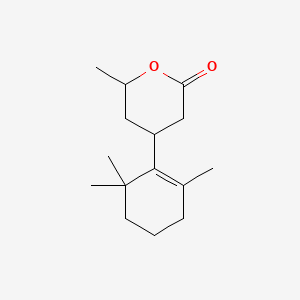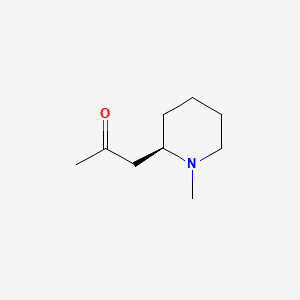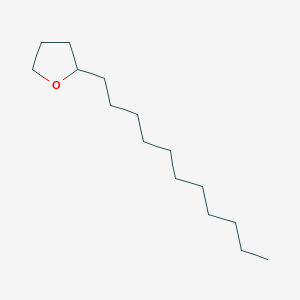
2-Undecyltetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecyltetrahydrofuran is an organic compound with the molecular formula C15H30O. It belongs to the class of tetrahydrofurans, which are cyclic ethers. This compound is characterized by a tetrahydrofuran ring substituted with an undecyl group at the second position. The structure of this compound can be represented as CCCCCCCCCCCC1CCCO1 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran derivatives, including 2-Undecyltetrahydrofuran, often involves the functionalization of furan rings. One common method is the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the alkylated tetrahydrofuran .
Industrial Production Methods: Industrial production of tetrahydrofuran derivatives typically involves catalytic processes. For instance, the acid-catalyzed dehydration of 1,4-butanediol is a widely used method for producing tetrahydrofuran. This process can be adapted to introduce various substituents, such as the undecyl group in this compound .
化学反応の分析
Types of Reactions: 2-Undecyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce lactones, while reduction can yield alcohols .
科学的研究の応用
2-Undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-Undecyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Tetrahydrofuran (THF): A simpler cyclic ether with a wide range of applications as a solvent.
2-Methyltetrahydrofuran (MTHF): A bio-based solvent with similar properties to THF but with improved environmental profile.
2,5-Dimethyltetrahydrofuran: Another derivative used in organic synthesis.
Uniqueness: 2-Undecyltetrahydrofuran is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions or specific solubility characteristics .
特性
CAS番号 |
209070-97-3 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
2-undecyloxolane |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h15H,2-14H2,1H3 |
InChIキー |
BIHHWOICCHMUCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




